molecular formula C7H16 B8253495 (S)-2,3-dimethylpentane CAS No. 7485-45-2

(S)-2,3-dimethylpentane

Cat. No. B8253495
CAS RN: 7485-45-2
M. Wt: 100.20 g/mol
InChI Key: WGECXQBGLLYSFP-ZETCQYMHSA-N
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Description

2,3-dimethylpentane is an alkane that is pentane substituted by a methyl group at positions 2 and 3. It has a role as a bacterial metabolite. It is an alkane and a volatile organic compound.

Scientific Research Applications

Conformational Studies

A study by Hoffmann et al. (2001) explored the monoconformational behavior of a 2,4-dimethylpentane unit when influenced by a conformation-inducing group. This study highlighted the ability of a dimethylpentane segment to control the conformation of a neighboring dimethylpentane segment, demonstrating the segment's utility in structural analysis and design within organic chemistry (Hoffmann, Göttlich, & Schopfer, 2001).

Hydroisomerisation Studies

Research by Oloye et al. (2018) investigated the conversion of n-heptane over Pt/sulfated zirconia catalysts, noting the formation of iso-heptane and cracked products. The study highlighted the selectivity of 2,3-dimethylpentane and other isomers during the conversion process, offering insights into reaction mechanisms and catalyst design for hydrocarbon processing (Oloye, Aliyev, & Anderson, 2018).

Complex Formation in Organometallic Chemistry

A study by Ziemkowska and Anulewicz-Ostrowska (2004) reported on the complex formation between sterically crowded 2,4-dimethylpentane-2,4-diol and group 13 metals trialkyls. The research delved into how the structure of these complexes is influenced by the metal type and the steric bulk of substituents, contributing to the understanding of complex formation and stability in organometallic chemistry (Ziemkowska & Anulewicz-Ostrowska, 2004).

Radiolysis Studies

Schuler and Wojnárovits (2003) conducted a study on the radiolysis of branched hydrocarbons, including 2,3-dimethylpentane. The research provided valuable insights into the distribution and behavior of radicals produced during the radiolysis of hydrocarbons, contributing to the field of radiology and materials science (Schuler & Wojnárovits, 2003).

properties

IUPAC Name

(3S)-2,3-dimethylpentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16/c1-5-7(4)6(2)3/h6-7H,5H2,1-4H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGECXQBGLLYSFP-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2,3-dimethylpentane

CAS RN

7485-45-2
Record name 2,3-Dimethylpentane, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007485452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-DIMETHYLPENTANE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KAA3S74KJD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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